2,3-Dichloropropionitrile

Vue d'ensemble

Description

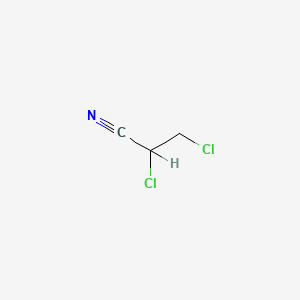

2,3-Dichloropropionitrile: is an organic compound with the molecular formula C3H3Cl2N and a molecular weight of 123.97 g/mol . It is also known by other names such as propanenitrile, 2,3-dichloro- and alpha,beta-dichloropropionitrile . This compound is characterized by the presence of two chlorine atoms and a nitrile group attached to a three-carbon chain .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3-Dichloropropionitrile can be synthesized by the chlorination of acrylonitrile. The process involves the addition of chlorine gas to acrylonitrile in the presence of a catalyst such as dimethylformamide and pyridine . The reaction is typically carried out at temperatures ranging from 0°C to 60°C . The resulting product is then subjected to thermal cleavage to obtain this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound involves mixing ionized liquid with acrylonitrile and introducing chlorine gas while maintaining the reaction temperature between 0°C and 60°C for 4-8 hours . The product is then separated and purified to achieve high conversion rates and selectivity .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dichloropropionitrile undergoes various chemical reactions, including substitution and elimination reactions .

Common Reagents and Conditions:

Substitution Reactions: In the presence of nucleophiles, this compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Elimination Reactions: Under suitable conditions, such as the presence of a base, this compound can undergo elimination reactions to form unsaturated compounds.

Major Products Formed:

Substitution Reactions: The major products formed include various substituted nitriles depending on the nucleophile used.

Elimination Reactions: The major product formed is 2-chloroacrylonitrile.

Applications De Recherche Scientifique

Organic Chemistry

- Reagent for Synthesis : 2,3-Dichloropropionitrile is utilized as a reagent in the preparation of functionalized compounds, particularly in synthesizing 3-aminothiophenes and other heterocyclic compounds.

- Building Block : It serves as a precursor for various organic transformations, including nucleophilic substitutions and eliminations.

Biochemistry

- Proteomics Studies : In biochemical research, it is employed to study protein interactions and modifications due to its reactive nature with nucleophiles.

- Toxicological Research : Its biological activity has been investigated in relation to cytotoxicity and genotoxicity, making it relevant in toxicology studies.

Pharmaceutical Applications

- Intermediate in Drug Synthesis : While not used directly as a pharmaceutical agent, it acts as an intermediate in the synthesis of various bioactive compounds, including potential anticancer agents .

- Research on Carcinogenicity : Studies have indicated that exposure to this compound may be linked to increased cancer risk due to its reactivity and potential to induce mutations.

Industrial Applications

- Agrochemicals Production : It is used in the formulation of pesticides and herbicides, contributing to agricultural chemical synthesis .

- Polymeric Materials : The compound is utilized as a raw material for producing polymeric compounds, enhancing the properties of materials used in various applications .

Toxicological Profile

The biological activity of this compound raises concerns regarding its toxicity:

| Toxicological Aspect | Observations |

|---|---|

| Cytotoxicity | Induces cell death via reactive oxygen species generation. |

| Genotoxicity | Exhibits mutagenic effects as demonstrated in Ames test studies. |

| Carcinogenic Potential | Associated with liver tumors in rodent studies; further research needed for human implications. |

Environmental Toxicology

A study on disinfection by-products in drinking water identified this compound as a compound of concern due to its potential carcinogenic properties. This highlights the need for thorough assessments of chemicals present in water supplies to mitigate health risks.

Occupational Exposure

Research indicates that workers handling chlorinated compounds like this compound have reported respiratory issues and skin irritations. Epidemiological studies suggest an increased incidence of health problems among these workers without adequate protective measures.

Summary

This compound is a versatile compound with applications spanning various scientific fields. Its role as a reagent in organic synthesis, involvement in biochemical research, significance in pharmaceutical development, and utility in industrial processes underscore its importance. However, its toxicological profile necessitates careful handling and further research into its long-term effects on human health and the environment.

Mécanisme D'action

The mechanism of action of 2,3-dichloropropionitrile involves its reactivity with nucleophiles and bases. The chlorine atoms in the compound are susceptible to nucleophilic attack, leading to substitution reactions . Additionally, the presence of a nitrile group allows for further chemical modifications . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparaison Avec Des Composés Similaires

2-Chloroacrylonitrile: This compound is similar to 2,3-dichloropropionitrile but has only one chlorine atom and an unsaturated carbon-carbon bond.

2,2,3-Trichloropropionitrile: This compound has an additional chlorine atom compared to this compound.

Uniqueness: this compound is unique due to its specific reactivity and the presence of two chlorine atoms, which allows for a variety of chemical transformations . Its ability to undergo both substitution and elimination reactions makes it a versatile intermediate in organic synthesis .

Activité Biologique

2,3-Dichloropropionitrile (DCPN), with the molecular formula C3H3Cl2N, is an organic compound that has garnered attention due to its biological activity and potential applications in various fields, including chemistry, biology, and medicine. This article explores the biological activity of DCPN, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.

DCPN is synthesized primarily through the chlorination of acrylonitrile in the presence of catalysts such as pyridine or dimethylformamide. The reaction typically occurs at temperatures between 0°C and 60°C, producing DCPN with a yield that can reach up to 89% under optimal conditions .

The biological activity of DCPN is largely attributed to its reactivity with nucleophiles and bases. The chlorine atoms in DCPN are susceptible to nucleophilic attack, which can lead to various substitution and elimination reactions. This reactivity makes DCPN a useful intermediate in organic synthesis but also raises concerns regarding its toxicity and potential carcinogenicity.

Toxicological Profile

Research indicates that DCPN exhibits significant toxicity in various biological systems. Key findings include:

- Cytotoxicity : In vitro studies have shown that DCPN can induce cytotoxic effects in mammalian cells, leading to cell death at certain concentrations. The compound's mechanism involves the generation of reactive oxygen species (ROS), which can cause oxidative stress and damage cellular components .

- Genotoxicity : DCPN has been reported to possess genotoxic properties. Studies utilizing the Ames test demonstrated that it can induce mutations in bacterial strains, indicating potential carcinogenic activity .

- Carcinogenic Potential : While direct evidence of carcinogenicity in humans is limited, animal studies have suggested that exposure to DCPN may increase the risk of tumor formation. For instance, long-term exposure in rodent models has shown a correlation between DCPN exposure and the development of liver tumors .

Case Studies

Several case studies have highlighted the implications of DCPN's biological activity:

- Environmental Toxicology : A study investigating the impact of disinfection by-products (DBPs) in drinking water identified DCPN among other haloacetonitriles as a compound of concern due to its potential carcinogenic properties. The study emphasized the need for further toxicological assessments to understand the risks posed by such compounds in water supplies .

- Occupational Exposure : Workers in industries using chlorinated compounds have reported adverse health effects linked to exposure to DCPN. Epidemiological studies suggest an increased incidence of respiratory issues and skin irritation among workers handling this compound without adequate protective measures .

Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Cytotoxicity | Induces cell death via ROS generation |

| Genotoxicity | Mutagenic effects observed in Ames test |

| Carcinogenic Potential | Associated with liver tumors in rodent studies |

Propriétés

IUPAC Name |

2,3-dichloropropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl2N/c4-1-3(5)2-6/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJDLPQZNANQDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031015 | |

| Record name | 2,3-Dichloropropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2601-89-0 | |

| Record name | 2,3-Dichloropropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2601-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 2,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002601890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2601-89-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dichloropropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloropropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 2,3-Dichloropropionitrile in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. For example, it reacts with phenylhydrazine in the presence of potassium t-butoxide to yield 1-phenylpyrazol-3-amine. This reaction offers a novel "one-flask" synthesis method for this particular aminopyrazole. [] It can also be used to synthesize α-chloro-α,β-unsaturated isocyanates through reaction with phosgene in the presence of hydrogen chloride. []

Q2: What are the common synthetic routes to produce this compound?

A2: The most common method involves the chlorination of acrylonitrile. Research has focused on optimizing this process for yield and purity. One approach utilizes a catalytic system with chlorine gas in the absence of any solvent, achieving yields over 96.6% with a product purity exceeding 92%. [] Another method explores a greener approach using the ionic liquid 1-ethyl-3-methylimidazolium chloride (EmimCl) as a solvent and catalyst. This method boasts a yield of nearly 90% and demonstrates the reusability of EmimCl without significant activity loss. []

Q3: Are there alternative synthetic approaches for this compound that avoid direct chlorination of acrylonitrile?

A4: Yes, 2-chloroacrylonitrile can be used as a precursor to synthesize this compound. While the specific reaction conditions are not detailed in the provided abstracts, this alternative route highlights the possibility of a multi-step synthesis to obtain the desired product. [, ]

Q4: What are the key factors influencing the yield and purity of this compound during synthesis?

A5: Several factors impact the synthesis of this compound. When using acrylonitrile as the starting material, reaction temperature, catalyst amount, reaction time, and pH significantly influence the yield. For instance, maintaining a temperature range of 10-15°C for 3 hours in the presence of specific catalysts can result in a product yield of 97% and purity of 99%. [] The choice of solvent and the presence or absence of polymerization inhibitors also play a role in the reaction outcome.

Q5: What are the environmental concerns regarding this compound and its synthesis?

A6: While the provided abstracts don't delve into specific ecotoxicological data, the use of chlorine gas and chlorinated solvents raises concerns about the environmental impact of this compound synthesis. The focus on greener synthetic approaches, like using ionic liquids, highlights the importance of minimizing waste and exploring environmentally friendlier alternatives. [] Further research is necessary to assess the compound's biodegradability and potential for environmental accumulation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.